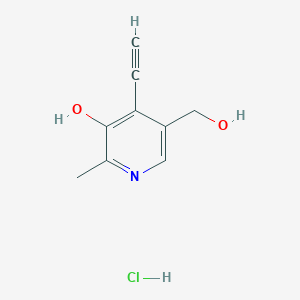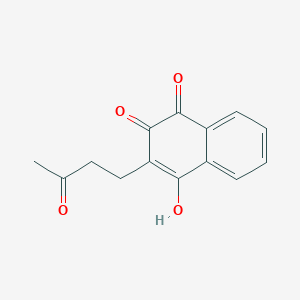
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of recyclable catalysts like nano copper (II) oxide suggest potential scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of human topoisomerase II, leading to apoptosis and mitochondrial dysfunction in cancer cells . The compound’s antibacterial and anti-inflammatory effects are likely due to its ability to interfere with bacterial cell walls and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: Known for its antibacterial and anti-inflammatory properties.
2-Hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione: Used in the synthesis of novel heterocyclic compounds.
Uniqueness
4-Hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione stands out due to its specific structure, which allows for unique interactions in biological systems and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its use in the synthesis of fluorescent materials further highlight its versatility.
Properties
CAS No. |
64198-79-4 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxobutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O4/c1-8(15)6-7-11-12(16)9-4-2-3-5-10(9)13(17)14(11)18/h2-5,16H,6-7H2,1H3 |
InChI Key |
OHVFSGGQGWQAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
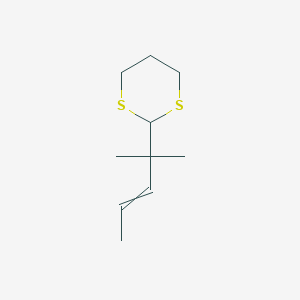
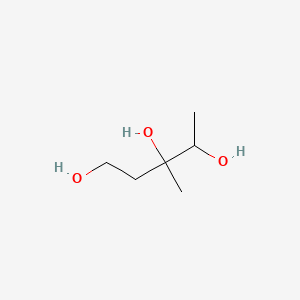
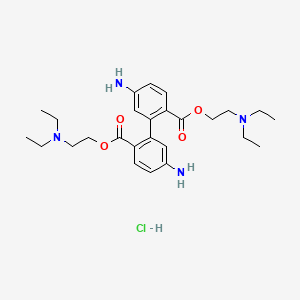
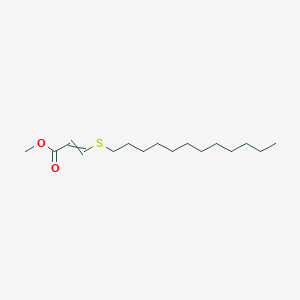
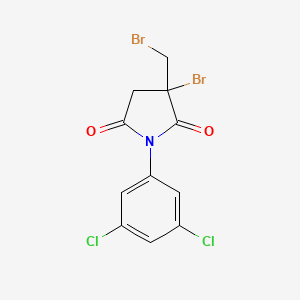
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
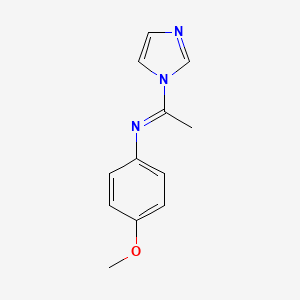
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
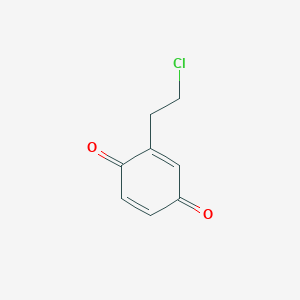
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
